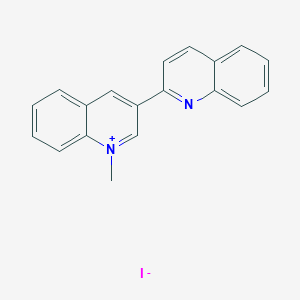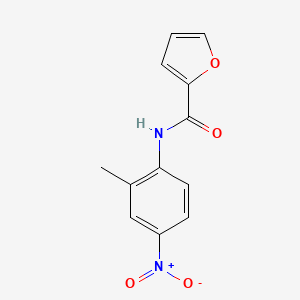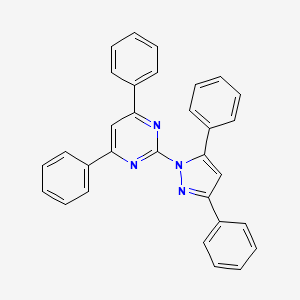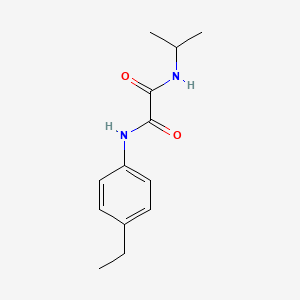![molecular formula C17H18ClNOS B5050084 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. CP-47,497 is often used as a research tool to study the effects of cannabinoids on the body.
Mécanisme D'action
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. When 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide binds to these receptors, it activates a signaling pathway that leads to a wide range of physiological effects. These effects include pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain sensation, stimulate appetite, and modulate mood. It has also been found to have anti-inflammatory properties and to be neuroprotective.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide in lab experiments is its potency. It is a highly potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. However, one of the limitations of using 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide is its potential for toxicity. It has been found to be toxic at high doses, which can limit its usefulness in some experiments.
Orientations Futures
There are many potential future directions for research on 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide. One area of interest is the development of new drugs that target the cannabinoid receptors. 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been used as a starting point for the development of new drugs that have improved potency and selectivity. Another area of interest is the study of the effects of cannabinoids on the immune system. 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been found to have anti-inflammatory properties, which could make it a useful tool for studying the role of cannabinoids in the immune system. Finally, there is interest in using 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide to study the effects of cannabinoids on the brain. 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been found to modulate mood and has potential applications in the treatment of mood disorders.
Méthodes De Synthèse
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide is synthesized through a multi-step process that involves the reaction of 1-(4-chlorophenyl)-2-hydroxyethanone with thiosemicarbazide, followed by the reaction of the resulting product with 1-phenylethylamine. The final product is purified using column chromatography.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide is commonly used in scientific research to study the effects of cannabinoids on the body. It has been found to be a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been used to study the effects of cannabinoids on these processes and to develop new drugs that target the cannabinoid receptors.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13(14-5-3-2-4-6-14)19-17(20)11-12-21-16-9-7-15(18)8-10-16/h2-10,13H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVWNRHLAGFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5050003.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)
![4-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5050044.png)

![2-(2-hydroxyethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5050052.png)

![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)


![1-[4-(2,3-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5050103.png)
![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)
